Methyl 6-amino-5-cyano-3-formyl-2-pyrazinecarboxylate
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Overview
Description
Methyl 6-amino-5-cyano-3-formyl-2-pyrazinecarboxylate is a heterocyclic compound with a pyrazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-5-cyano-3-formyl-2-pyrazinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,3-diaminopyrazine with cyanoacetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-5-cyano-3-formyl-2-pyrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 6-amino-5-cyano-3-formyl-2-pyrazinecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 6-amino-5-cyano-3-formyl-2-pyrazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates: These compounds share similar functional groups and are used in similar applications.
Methyl 3-amino-2-pyrazinecarboxylate: This compound has a similar pyrazine ring structure and is used in the synthesis of heterocyclic compounds.
Uniqueness
Methyl 6-amino-5-cyano-3-formyl-2-pyrazinecarboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific chemical functionalities .
Properties
Molecular Formula |
C8H6N4O3 |
---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
methyl 6-amino-5-cyano-3-formylpyrazine-2-carboxylate |
InChI |
InChI=1S/C8H6N4O3/c1-15-8(14)6-5(3-13)11-4(2-9)7(10)12-6/h3H,1H3,(H2,10,12) |
InChI Key |
DQZDRPDASWJLIC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C(=N1)N)C#N)C=O |
Origin of Product |
United States |
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